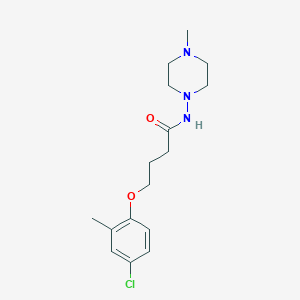
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide
Descripción general
Descripción
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide, also known as Trazodone, is a medication that is primarily used to treat major depressive disorder and anxiety disorders. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone works by blocking the reuptake of serotonin and antagonizing the serotonin 5-HT2A receptor, which results in increased serotonin levels in the brain.
Mecanismo De Acción
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide works by blocking the reuptake of serotonin and antagonizing the serotonin 5-HT2A receptor. This results in increased levels of serotonin in the brain, which helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. It also has sedative properties, which can help to improve sleep quality. 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been shown to have a low potential for abuse and dependence, making it a safer alternative to other medications used to treat depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating depression and anxiety. 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide also has a low potential for abuse and dependence, making it a safer alternative to other medications used to treat these conditions. However, there are also limitations to the use of 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide in lab experiments. It can have sedative effects, which can impact the results of certain experiments. Additionally, 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been shown to have a variety of side effects, which can also impact the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide. One area of research is the potential use of 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide in treating other conditions such as schizophrenia and alcohol withdrawal syndrome. Additionally, there is a need for further research on the long-term effects of 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide use, particularly in older adults. Finally, there is a need for research on the potential use of 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide in combination with other medications for the treatment of depression and anxiety.
Aplicaciones Científicas De Investigación
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been extensively researched for its efficacy in treating major depressive disorder and anxiety disorders. It has also been studied for its potential use in treating other conditions such as insomnia, schizophrenia, and alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-13-12-14(17)5-6-15(13)22-11-3-4-16(21)18-20-9-7-19(2)8-10-20/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVHFZHFHHLAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870064.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B3870072.png)
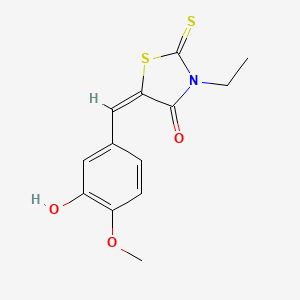
![2-methyl-4-{5-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-2-furyl}but-3-yn-2-ol](/img/structure/B3870079.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B3870084.png)
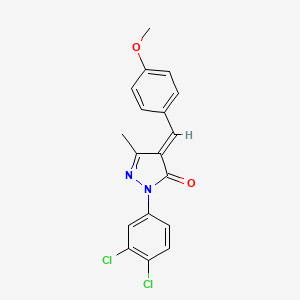
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3870098.png)
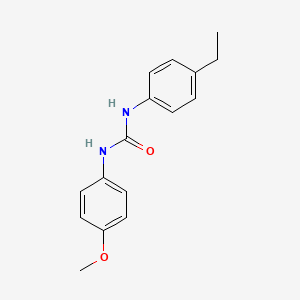
![4-[3-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-1-propen-1-yl]-N-phenylbenzenesulfonamide](/img/structure/B3870116.png)
![2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870121.png)
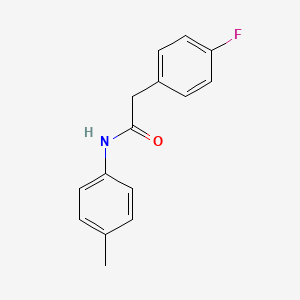
![N,N'-1,4-phenylenebis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B3870134.png)
![3-allyl-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3870140.png)